3-Cyano-5-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-methoxybenzenesulfonyl chloride: is an organic compound with the molecular formula C8H6ClNO3S . It is a derivative of benzenesulfonyl chloride, featuring a cyano group at the third position and a methoxy group at the fifth position on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-methoxybenzenesulfonyl chloride typically involves the chlorination of 3-Cyano-5-methoxybenzenesulfonic acid or its salts. One common method is the reaction of 3-Cyano-5-methoxybenzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyano-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Cyano-5-methoxybenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Organic solvents like dichloromethane, chloroform
Catalysts: Acid or base catalysts depending on the reaction
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
3-Cyano-5-methoxybenzenesulfonic acid: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Cyano-5-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl chloride: Lacks the cyano and methoxy groups, making it less versatile in certain synthetic applications.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a cyano group, which affects its reactivity and applications.
Uniqueness: 3-Cyano-5-methoxybenzenesulfonyl chloride is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for the formation of a wider range of derivatives compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C8H6ClNO3S |
---|---|
Molekulargewicht |
231.66 g/mol |
IUPAC-Name |
3-cyano-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c1-13-7-2-6(5-10)3-8(4-7)14(9,11)12/h2-4H,1H3 |
InChI-Schlüssel |
ODODFMFNROQABQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.